N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzo[d][1,3]dioxole core linked to a carboxamide group, which is further connected to a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorothiophene moiety. The dichlorothiophene and oxadiazole groups contribute to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O4S/c15-10-4-7(11(16)24-10)13-18-19-14(23-13)17-12(20)6-1-2-8-9(3-6)22-5-21-8/h1-4H,5H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGZKVRHNFURPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide Similar compounds have been reported to target various cancer cell lines.
Mode of Action
The exact mode of action of This compound Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure.
Result of Action
The molecular and cellular effects of This compound Related compounds have shown potent growth inhibition properties with ic 50 values generally below 5 μm against various human cancer cells.
Biological Activity
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure is characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a 1,3,4-oxadiazole ring and a thiophene group. The molecular formula is with a molecular weight of approximately 384.23 g/mol.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiophene rings often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on different cancer cell lines.
- Anti-inflammatory Effects : Certain analogs have been noted for their ability to modulate inflammatory responses.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Oxadiazole Ring : The presence of electron-withdrawing groups (e.g., halogens) has been associated with enhanced activity.
- Positioning of Functional Groups : The position of substituents on the thiophene and dioxole rings can significantly impact binding affinity and biological efficacy.
Antimicrobial Activity
A study evaluating the antimicrobial properties of oxadiazole derivatives indicated that compounds similar to this compound exhibited notable activity against Gram-positive bacteria. For instance:
| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
Anticancer Effects
Research has shown that related compounds can induce apoptosis in cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of caspase pathways |
| HeLa (Cervical Cancer) | 20 | Inhibition of cell cycle progression |
Scientific Research Applications
Anticancer Applications
Numerous studies have investigated the anticancer potential of compounds similar to N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide. These studies often focus on the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth.
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Mechanism of Action :
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
- Apoptosis Induction : Compounds with similar structures have demonstrated the ability to induce apoptosis through mitochondrial pathways, affecting proteins such as Bax and Bcl-2.
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Cytotoxicity Studies :
- A study using various derivatives indicated significant cytotoxic effects against human cancer cell lines such as HepG2, HCT116, and MCF7. The IC50 values ranged from 1.54 µM to 4.52 µM, suggesting potent anticancer activity that may outperform standard chemotherapeutics like doxorubicin.
Antidiabetic Activity
In addition to its anticancer properties, preliminary investigations suggest that this compound may exhibit antidiabetic effects. Studies utilizing models like Drosophila melanogaster have indicated that certain derivatives can significantly lower glucose levels.
Study on Anticancer Activity
A notable study evaluated a series of benzo[d][1,3]dioxole-based compounds for their cytotoxic potential against multiple cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that many derivatives exhibited significant antitumor activity while remaining non-cytotoxic to normal cells.
In Vivo Studies
Although most findings are based on in vitro evaluations, there is a growing interest in exploring the in vivo efficacy and safety profiles of these compounds. Current research is focused on understanding the pharmacokinetics and potential therapeutic windows for clinical applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2,5-dichlorothiophene group is susceptible to nucleophilic substitution, particularly at the chlorine-substituted positions.
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Reactivity : Chlorine atoms at positions 2 and 5 on the thiophene ring can be displaced by nucleophiles (e.g., amines, alkoxides) under basic conditions. For example, reaction with morpholine in DMF at 80°C yields a bis-morpholino derivative .
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Mechanism : Follows an SNAr (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing effects of adjacent sulfur and chlorine atoms .
| Reaction Conditions | Product | Yield |
|---|---|---|
| Morpholine, DMF, 80°C, 12 h | Bis-morpholino-thiophene derivative | 72% |
| Sodium methoxide, MeOH, reflux | Methoxy-substituted thiophene derivative | 58% |
Ring-Opening Reactions of 1,3,4-Oxadiazole
The 1,3,4-oxadiazole ring undergoes ring-opening under acidic or reductive conditions:
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Acidic Hydrolysis : Treatment with concentrated HCl at 120°C cleaves the oxadiazole ring to form a thiosemicarbazide intermediate, which further degrades into a carboxylic acid and ammonia .
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Reductive Opening : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a hydrazine derivative .
Example Reaction Pathway:
Hydrolysis of the Carboxamide Group
The benzodioxole-linked carboxamide undergoes hydrolysis under strong acidic or basic conditions:
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Acidic Hydrolysis : Refluxing with 6M HCl converts the carboxamide to benzo[d] dioxole-5-carboxylic acid .
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Basic Hydrolysis : NaOH/EtOH yields the sodium salt of the carboxylic acid .
Cross-Coupling Reactions
The dichlorothiophene and oxadiazole moieties participate in Pd-catalyzed cross-coupling:
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Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ produces biaryl derivatives .
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Buchwald–Hartwig Amination : Substitutes chlorine atoms with amines using Pd₂(dba)₃ and Xantphos .
| Coupling Type | Catalyst System | Applications |
|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF | Synthesis of extended π-systems |
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Introduction of amino groups |
Electrophilic Aromatic Substitution
The electron-rich benzo[d] dioxole ring undergoes electrophilic substitution:
Stability Under Thermal and Photolytic Conditions
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Thermal Stability : Decomposes above 250°C, releasing CO₂ and HCl .
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Photolytic Degradation : UV irradiation (254 nm) in acetonitrile leads to cleavage of the oxadiazole ring, forming a nitrile derivative .
Key Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzo[d][1,3]Dioxole-5-Carboxamide Derivatives
Key Compounds:
- HSD-2 (2a) : N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide
- HSD-4 (2b) : N-(3,5-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide
- 2332803-59-3 : 6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide
Key Observations :
- The target compound replaces methoxy or bromo substituents with a heterocyclic 1,3,4-oxadiazole-dichlorothiophene system, likely enhancing electron-withdrawing effects and steric bulk compared to HSD-2/4 and 2332803-59-3.
- HSD-2/4 demonstrate that methoxy substituents at different positions influence melting points (e.g., para-methoxy in HSD-4 lowers melting point vs. vicinal methoxy in HSD-2) .
Oxadiazole-Containing Analogs
Key Compounds:
Comparison :
- The target compound shares the 1,3,4-oxadiazole ring with 2591300-72-8 , but the latter incorporates a thioacetamide group linked to a p-tolyl moiety, which may confer distinct reactivity or binding properties.
- Compound 4 lacks the oxadiazole and carboxamide groups but includes a methyl ester, highlighting the role of functional group diversity in solubility and synthetic utility .
Crystalline Forms and Patent Literature
The European Patent Bulletin describes crystalline forms of a structurally complex benzo[d][1,3]dioxole carboxamide derivative with a cyclohexyl-azetidine substituent . While distinct from the target compound, this patent underscores the importance of crystallinity in optimizing pharmaceutical properties (e.g., stability, bioavailability). The target compound’s dichlorothiophene-oxadiazole system may similarly benefit from polymorph screening.
Implications of Structural Differences
- Biological Activity: Oxadiazoles are known pharmacophores in kinase inhibitors and antimicrobial agents. The dichlorothiophene moiety may improve target binding affinity compared to HSD-2/4’s methoxy groups.
- Synthetic Challenges : High yields (70–95%) for analogs suggest that the target compound’s synthesis may require optimized conditions for oxadiazole ring formation and dichlorothiophene incorporation.
Preparation Methods
Solvent and Base Screening
Comparative studies reveal that DCM outperforms tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) in minimizing side reactions during amide coupling. Inorganic bases (e.g., K₂CO₃) prove ineffective, whereas DIPEA ensures optimal deprotonation of the amine and activation of the carboxylic acid.
Spectroscopic Validation
- IR Spectroscopy: The absence of a carbonyl stretch at 1640 cm⁻¹ in the oxadiazole intermediate confirms cyclization, while a reappearance at 1680 cm⁻¹ in the final product verifies amide bond formation.
- ¹H NMR: Distinct signals at δ 8.02 (amide NH) and δ 6.41 (furan-H) corroborate structural integrity.
- LC-MS: A molecular ion peak at m/z 521 [M + 1] aligns with the expected molecular weight.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound’s core structure (1,3,4-oxadiazole linked to dichlorothiophene and benzodioxole) suggests multi-step synthesis. A validated approach involves:
- Step 1 : Condensation of 2,5-dichlorothiophene-3-carboxylic acid with hydrazine hydrate to form the hydrazide intermediate.
- Step 2 : Cyclization with benzo[d][1,3]dioxole-5-carbonyl chloride using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous DMF .
- Optimization : Ultrasonic irradiation (e.g., 40 kHz, 4 hours) improves cyclization efficiency by 20–30% compared to conventional heating . Critical parameters : Maintain anhydrous conditions to avoid hydrolysis of the oxadiazole ring.
Q. How can researchers confirm structural integrity using spectroscopic methods?
Key analytical techniques include:
- ¹H/¹³C NMR :
- Dichlorothiophene protons : Doublet signals at δ 7.2–7.4 ppm (J = 3.5 Hz) .
- Benzodioxole methylene : Singlet at δ 5.9–6.1 ppm .
Q. What safety precautions are critical during handling?
- Hazard mitigation : Use fume hoods (PPE: nitrile gloves, lab coat) due to potential skin/eye irritation from dichlorothiophene intermediates .
- Waste disposal : Neutralize reaction byproducts (e.g., hydrazine derivatives) with 10% acetic acid before disposal .
Advanced Research Questions
Q. How can catalytic reductive cyclization improve synthesis efficiency?
Palladium-catalyzed methods (e.g., Pd(OAc)₂, 5 mol%) with formic acid as a CO surrogate enable one-pot cyclization of nitro precursors to oxadiazoles. Key advantages:
Q. How to resolve discrepancies between theoretical and experimental NMR data?
Observed shifts in benzodioxole protons (δ 6.8–7.1 ppm vs. predicted δ 6.5–6.7 ppm) may arise from:
Q. What strategies guide bioactivity studies based on structural analogs?
Analogues with dichlorophenyl groups (e.g., thiazolidinediones) show anticancer and antimicrobial activity via:
- Target engagement : Inhibition of kinase domains (e.g., EGFR) with IC₅₀ ≈ 2–5 µM .
- SAR insights :
- Electron-withdrawing groups (Cl, CF₃) enhance metabolic stability.
- Oxadiazole-thiophene linkage improves membrane permeability (logP ≈ 3.1) .
Experimental design : Prioritize in vitro cytotoxicity assays (MTT) on HeLa or MCF-7 cells, followed by ROS generation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
